Echitoveniline

Description

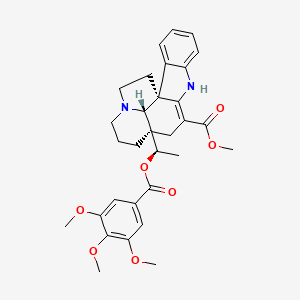

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,12R,19R)-12-[(1R)-1-(3,4,5-trimethoxybenzoyl)oxyethyl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O7/c1-18(40-27(34)19-15-23(36-2)25(38-4)24(16-19)37-3)30-11-8-13-33-14-12-31(29(30)33)21-9-6-7-10-22(21)32-26(31)20(17-30)28(35)39-5/h6-7,9-10,15-16,18,29,32H,8,11-14,17H2,1-5H3/t18-,29+,30+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMKFBSUDUKXBV-JZGDGXNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@]12CCCN3[C@@H]1[C@@]4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling (+)-Echitovenine: A Technical Guide to its Discovery, Natural Sources, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially misidentified as "Echitoveniline," subsequent research has clarified the correct nomenclature to be (+)-echitovenine. This monoterpenoid indole alkaloid is a naturally occurring compound found within the roots of the Madagascar periwinkle, Catharanthus roseus. This plant is renowned for its production of a diverse array of alkaloids, including the clinically significant anti-cancer agents vinblastine and vincristine. This technical guide provides a comprehensive overview of the discovery, natural sources, and biosynthetic pathway of (+)-echitovenine, with a focus on quantitative data and detailed experimental methodologies.

Natural Sources and Quantification

(+)-Echitovenine is primarily localized in the roots of Catharanthus roseus. While extensive quantitative data for many alkaloids from this plant are available, specific quantification of (+)-echitovenine in various cultivars or under different growth conditions is an area requiring further research. The concentration of terpenoid indole alkaloids in C. roseus is known to be influenced by environmental and genetic factors.

Table 1: Natural Source and Localization of (+)-Echitovenine

| Compound | Natural Source | Plant Part |

| (+)-Echitovenine | Catharanthus roseus (L.) G. Don | Roots |

Isolation and Quantification Methodologies

The isolation and quantification of (+)-echitovenine from C. roseus roots typically involves a multi-step process encompassing extraction, purification, and analytical determination.

Experimental Protocol: General Alkaloid Extraction from Catharanthus roseus Roots

This protocol provides a general framework for the extraction of the total alkaloid fraction from C. roseus roots, which can then be further purified to isolate (+)-echitovenine.

-

Plant Material Preparation:

-

Collect fresh, healthy roots of Catharanthus roseus.

-

Wash the roots thoroughly with distilled water to remove soil and debris.

-

Air-dry the roots in a well-ventilated area or in an oven at a controlled temperature (typically 40-50°C) to a constant weight.

-

Grind the dried roots into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Macerate the powdered root material in a suitable solvent, such as methanol or a methanol-water mixture (e.g., 80% methanol), at room temperature for 24-48 hours with occasional agitation. The ratio of plant material to solvent is typically 1:10 (w/v).

-

Filter the extract through cheesecloth or Whatman No. 1 filter paper.

-

Repeat the extraction process with fresh solvent two to three times to ensure exhaustive extraction of the alkaloids.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

-

Acid-Base Partitioning for Alkaloid Enrichment:

-

Dissolve the crude extract in a 5% aqueous solution of a weak acid, such as tartaric acid or citric acid.

-

Filter the acidic solution to remove non-alkaloidal, neutral, and acidic compounds.

-

Wash the acidic solution with a non-polar solvent like n-hexane or diethyl ether to remove lipids and other non-polar impurities.

-

Make the aqueous acidic solution alkaline (pH 9-10) by the dropwise addition of a base, such as ammonium hydroxide or sodium carbonate. This will precipitate the free alkaloids.

-

Extract the liberated alkaloids with a chlorinated solvent, such as dichloromethane or chloroform, multiple times.

-

Combine the organic layers and wash them with distilled water to remove any remaining base.

-

Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to yield the total alkaloid extract.

-

Experimental Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

The following provides a general method for the quantification of alkaloids in C. roseus extracts, which can be optimized for (+)-echitovenine.

-

Sample Preparation:

-

Dissolve a known weight of the dried total alkaloid extract in the mobile phase or a suitable solvent (e.g., methanol).

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

HPLC Conditions (General Method):

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., ammonium acetate or formate with a controlled pH) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: A Diode Array Detector (DAD) or a UV detector set at a wavelength appropriate for indole alkaloids (e.g., 254 nm or 280 nm). Mass Spectrometry (MS) detection can be used for more specific and sensitive quantification.

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

A standard curve is generated by injecting known concentrations of a purified (+)-echitovenine standard.

-

The concentration of (+)-echitovenine in the sample is determined by comparing its peak area to the standard curve.

-

Biosynthesis of (+)-Echitovenine

The biosynthesis of (+)-echitovenine in the roots of Catharanthus roseus is a stereospecific pathway that diverges from the biosynthesis of other aspidosperma-type alkaloids found in the leaves.

Experimental Workflow: Elucidation of the (+)-Echitovenine Biosynthetic Pathway

Caption: Experimental workflow for the identification and characterization of enzymes in the (+)-echitovenine biosynthetic pathway.

The key steps in the biosynthesis of (+)-echitovenine from the common precursor, (+)-vincadifformine, are catalyzed by two specific enzymes:

-

(+)-Vincadifformine 19-hydroxylase (V19H): A cytochrome P450 enzyme that hydroxylates (+)-vincadifformine at the C-19 position to form (+)-minovincinine.

-

Minovincinine-O-acetyltransferase (MAT): An acetyltransferase that catalyzes the final step, the acetylation of (+)-minovincinine to yield (+)-echitovenine.

Signaling Pathway: Biosynthesis of (+)-Echitovenine

Caption: The two-step enzymatic conversion of (+)-vincadifformine to (+)-echitovenine in Catharanthus roseus roots.

Experimental Protocol: In Vitro Enzyme Assay for (+)-Vincadifformine 19-hydroxylase (V19H)

This protocol describes a method for assaying the activity of V19H using microsomes from a heterologous expression system (e.g., yeast).

-

Microsome Preparation:

-

Harvest yeast cells expressing V19H by centrifugation.

-

Resuspend the cell pellet in an appropriate buffer (e.g., phosphate buffer with glycerol and protease inhibitors).

-

Lyse the cells using mechanical disruption (e.g., glass beads or a French press).

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the V19H-containing microsomes, a buffered solution (e.g., phosphate buffer, pH 7.4), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Initiate the reaction by adding the substrate, (+)-vincadifformine.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time period.

-

Stop the reaction by adding a quenching solvent, such as ethyl acetate or methanol.

-

-

Product Analysis:

-

Extract the reaction products with an organic solvent.

-

Analyze the extract by HPLC or LC-MS to separate and identify the product, (+)-minovincinine, by comparing its retention time and mass spectrum to an authentic standard.

-

Experimental Protocol: Minovincinine-O-acetyltransferase (MAT) Assay

This protocol outlines a method for measuring the activity of the MAT enzyme.

-

Enzyme Preparation:

-

Express and purify recombinant MAT protein from a suitable expression system (e.g., E. coli).

-

Determine the concentration of the purified protein.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified MAT enzyme, a buffered solution (e.g., Tris-HCl, pH 7.5), and the substrates: (+)-minovincinine and acetyl-CoA.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

-

Terminate the reaction, for example, by adding a strong acid or by heat inactivation.

-

-

Product Analysis:

-

Analyze the reaction mixture by HPLC or LC-MS to detect and quantify the formation of (+)-echitovenine.

-

Biological Activity

While the biological activities of many alkaloids from Catharanthus roseus have been extensively studied, specific research into the bioactivity of purified (+)-echitovenine is still emerging. However, studies on the total alkaloid extracts from C. roseus roots have demonstrated cytotoxic effects against various cancer cell lines. This suggests that (+)-echitovenine, as a component of this extract, may contribute to this activity. Furthermore, other aspidosperma-type alkaloids have shown a range of pharmacological properties, including antitumor and antimicrobial activities, indicating a potential area for future investigation of (+)-echitovenine.

Table 2: Reported Biological Activity of Catharanthus roseus Root Alkaloid Extracts

| Cell Line | Activity | Reference |

| JURKAT E.6 (human T-cell leukemia) | Cytotoxic | [1] |

| THP-1 (human monocytic leukemia) | Cytotoxic | [1] |

| Vero (normal kidney epithelial) | Non-cytotoxic (crude extract) | [2][3] |

Conclusion

(+)-Echitovenine is a significant member of the diverse family of monoterpenoid indole alkaloids found in Catharanthus roseus. Its unique biosynthetic pathway in the roots of the plant highlights the complex and organ-specific metabolism of this medicinally important species. This technical guide has provided an in-depth overview of the current knowledge surrounding the discovery, natural sources, and biosynthesis of (+)-echitovenine. The detailed experimental protocols offer a foundation for researchers to further investigate this compound. Future research should focus on the specific quantification of (+)-echitovenine in C. roseus, the optimization of its isolation, and a thorough investigation into its potential biological activities and mechanisms of action. Such studies will be crucial in determining its potential for applications in drug development and other scientific fields.

References

An In-Depth Technical Guide to the Isolation of Alkaloids from Strychnos Species

Disclaimer: This document provides a comprehensive overview of the isolation of alkaloids from Strychnos species. The specific compound "Echitoveniline" (CAS: 72855-79-9) was not found to be a known constituent of the Strychnos genus in the reviewed scientific literature. Reports indicate its presence in the Catharanthus genus. Therefore, this guide focuses on the well-documented isolation of major and representative alkaloids, such as strychnine and brucine, from Strychnos species, particularly Strychnos nux-vomica. The methodologies described herein are presented as a model for the isolation of alkaloids from this genus.

Introduction

The genus Strychnos, belonging to the family Loganiaceae, comprises approximately 200 species of trees and lianas distributed throughout the tropics. These plants are renowned for producing a diverse array of potent monoterpene indole alkaloids, many of which exhibit significant physiological and pharmacological activities. The most notable of these are strychnine and brucine, known for their extreme toxicity and historical use in medicine and as pesticides. This guide provides a technical overview of the methodologies employed for the extraction, purification, and characterization of these and other alkaloids from Strychnos species, intended for researchers, scientists, and professionals in drug development.

Quantitative Data on Alkaloid Isolation from Strychnos Species

The yield and purity of isolated alkaloids from Strychnos species can vary significantly depending on the plant part used, the geographical source, the extraction method, and the purification techniques employed. The following table summarizes quantitative data from various studies on the isolation of strychnine and brucine.

| Plant Material | Alkaloid | Extraction Method | Purification Method | Yield | Purity | Reference |

| S. nux-vomica seeds (40 g powder) | Strychnine | Not specified | High-Speed Countercurrent Chromatography (HSCCC) | 48.2 mg | 99.9% | [1] |

| S. nux-vomica seeds (40 g powder) | Brucine | Not specified | HSCCC followed by preparative TLC | 18.1 mg | 91.2% | [1] |

| S. nux-vomica leaves (50 g powder) | Strychnine | Maceration with 50% Ethanol | HPLC | 0.6 mg / 500 mg extract | Not specified | [2] |

| S. nux-vomica leaves (50 g powder) | Brucine | Maceration with 50% Ethanol | HPLC | 1.6 mg / 500 mg extract | Not specified | [2] |

| S. spinosa leaves (1 kg) | Total Alkaloids | Maceration and acid-base extraction | Liquid-liquid partitioning | 2.8 g (0.28% yield) | Not specified | [3] |

| S. nux-vomica seeds | Total Alkaloids | Not specified | Not specified | 2.6% to 5.3% | Not specified | |

| S. nux-vomica seeds | Strychnine | Ethanolic extraction | TLC-densitometry | 1.03 ± 0.51 g/100g | Not specified | [4] |

| S. nux-vomica seeds | Brucine | Ethanolic extraction | TLC-densitometry | 0.46 ± 0.28 g/100g | Not specified | [4] |

Experimental Protocols

The isolation of alkaloids from Strychnos species generally involves three main stages: extraction of total alkaloids from the plant material, fractionation and purification of the crude extract, and characterization of the isolated compounds.

General Workflow for Alkaloid Isolation

The following diagram illustrates a generalized workflow for the isolation of alkaloids from Strychnos species.

Caption: A generalized workflow for the isolation of alkaloids from Strychnos species.

Detailed Experimental Protocols

Protocol 1: Acid-Water Extraction of Total Alkaloids from S. nux-vomica Seeds

This protocol is adapted from a patented method for extracting total alkaloids.

-

Preparation of Plant Material: Grind 1000g of dried S. nux-vomica seeds into a coarse powder.

-

Acid Extraction: Add a 10-fold amount (10 L) of 1 mol/L hydrochloric acid to the powdered seeds. Reflux the mixture twice, for 1.5 hours each time.

-

Filtration and Basification: Combine the extraction liquids and filter. Adjust the pH of the filtrate to 10 with sodium hydroxide.

-

Solvent Extraction: Extract the alkaline solution three times with a 3-fold amount (relative to the filtrate volume) of ethyl acetate.

-

Concentration: Combine the ethyl acetate extracts and recover the solvent under reduced pressure. Continue drying under reduced pressure to obtain the total Strychnos alkaloids.

Protocol 2: Purification of Strychnine and Brucine using High-Speed Countercurrent Chromatography (HSCCC)

This protocol is based on a study that successfully separated strychnine and brucine.[1]

-

Preparation of Crude Extract: A crude alkaloid extract is obtained from S. nux-vomica seed powder.

-

Solvent System Preparation: Prepare a two-phase solvent system composed of chloroform/0.07 M sodium phosphate, 0.04 M citric buffer (pH 5.08) in a 1:1 (v/v) ratio.

-

HSCCC Separation:

-

The HSCCC instrument is filled with the stationary phase (the upper phase of the solvent system).

-

The crude extract, dissolved in a small volume of the mobile phase (the lower phase), is injected into the instrument.

-

The mobile phase is pumped through the column at a specific flow rate, and the effluent is collected in fractions.

-

-

Fraction Analysis: The collected fractions are analyzed by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to identify those containing the target alkaloids.

-

Purification and Characterization: Fractions containing strychnine and brucine are pooled separately, and the solvent is evaporated. Further purification of the brucine fraction may be necessary using preparative TLC. The purity and identity of the isolated compounds are confirmed by HPLC, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Signaling Pathways of Strychnos Alkaloids

While no information is available for this compound, the major alkaloids of Strychnos, strychnine and brucine, have well-documented effects on various signaling pathways.

Strychnine: Antagonism of Glycine Receptors

Strychnine is a potent neurotoxin that acts as a competitive antagonist of the inhibitory neurotransmitter glycine at its receptors (GlyRs), primarily in the spinal cord and brainstem.[5][6] This antagonism disrupts the normal inhibitory signaling, leading to hyperexcitability of motor neurons and resulting in convulsions.

Caption: Strychnine blocks glycine receptors, preventing inhibitory signaling and causing neuronal hyperexcitability.

Brucine: Involvement in Cancer-Related Signaling Pathways

Brucine, although less toxic than strychnine, exhibits a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects. Studies have shown that brucine can modulate several signaling pathways implicated in cancer progression.

Caption: Brucine has been shown to inhibit key signaling pathways involved in cancer, such as VEGFR2, Wnt/β-catenin, and COX-2.[7][8][9]

Conclusion

The isolation of alkaloids from Strychnos species is a well-established field with a variety of documented methodologies. While the specific compound this compound has not been reported from this genus, the protocols for isolating major alkaloids like strychnine and brucine provide a robust framework for the investigation of other, potentially novel, alkaloids. The diverse biological activities of Strychnos alkaloids, from potent neurotoxicity to modulation of complex signaling pathways, underscore the continued importance of this genus as a source of pharmacologically active natural products. Further research, employing modern analytical techniques, will undoubtedly lead to the discovery of new compounds and a deeper understanding of their mechanisms of action.

References

- 1. Strychnine (PIM 507) [inchem.org]

- 2. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 4. A glycine receptor antagonist, strychnine, blocked NMDA receptor activation in the neonatal mouse neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Strychnine - Wikipedia [en.wikipedia.org]

- 6. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Brucine suppresses colon cancer cells growth via mediating KDR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Brucine suppresses proliferation and promotes apoptosis of human cholangiacarcinoma cells via the inhibition of COX2 expression - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Chemical Structure of Echitoveniline: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth guide to the methodologies and analytical processes involved in the chemical structure elucidation of the monoterpenoid indole alkaloid, Echitoveniline. While specific experimental data for this compound is not publicly available, this guide outlines the comprehensive workflow and data interpretation required for such a task, using placeholder data for illustrative purposes.

Introduction

This compound is a monoterpenoid indole alkaloid, a class of natural products known for their complex structures and significant biological activities. These compounds are typically isolated from plant species of the Apocynaceae family, such as those from the Alstonia genus. The elucidation of their chemical structures is a critical step in understanding their biosynthetic pathways, pharmacological properties, and potential for therapeutic development. This process relies on a combination of spectroscopic and spectrometric techniques to piece together the molecular framework, including stereochemistry.

Isolation of this compound

The initial step in structure elucidation is the isolation and purification of the target compound from its natural source. The following is a generalized protocol for the extraction and isolation of an alkaloid like this compound from plant material.

Experimental Protocol: Isolation and Purification

-

Extraction: Dried and powdered plant material (e.g., leaves or bark of Alstonia sp.) is subjected to sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane to remove lipids and pigments, followed by a more polar solvent such as methanol or ethanol to extract the alkaloids.

-

Acid-Base Extraction: The crude methanol/ethanol extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble. The solution is then washed with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove neutral and acidic impurities.

-

Basification and Re-extraction: The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10), deprotonating the alkaloids and making them soluble in organic solvents. The alkaloids are then extracted into an immiscible organic solvent like dichloromethane or chloroform.

-

Chromatographic Purification: The resulting crude alkaloid mixture is subjected to one or more chromatographic techniques for purification. This typically involves:

-

Column Chromatography: Separation on a silica gel or alumina column using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Preparative Thin-Layer Chromatography (TLC): Further purification of fractions obtained from column chromatography.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure alkaloid, often using a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient.

-

Spectroscopic and Spectrometric Analysis

Once a pure sample of this compound is obtained, its chemical structure is determined using a suite of analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural information based on its fragmentation patterns.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used.

-

Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) is prepared.

-

Data Acquisition: The sample is introduced into the ESI source, and the mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Analysis: The accurate mass of the [M+H]⁺ ion is used to determine the molecular formula. Tandem mass spectrometry (MS/MS) experiments are performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which provide clues about the connectivity of the molecule.

Data Presentation: Mass Spectrometry Data for this compound (Illustrative)

| Ion | m/z (measured) | m/z (calculated for C₃₁H₃₇N₂O₇⁺) | Difference (ppm) |

| [M+H]⁺ | 549.2599 | 549.2601 | -0.36 |

| Precursor Ion (m/z) | Fragment Ions (m/z) | Putative Lost Neutral Fragment |

| 549.26 | 517.23 | CH₃OH |

| 549.26 | 490.24 | C₂H₅NO |

| 549.26 | 381.18 | C₉H₁₀O₃ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments is used to establish the carbon skeleton and the relative stereochemistry.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation: 5-10 mg of the pure compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Data Acquisition: A standard suite of NMR experiments is run at a constant temperature (e.g., 298 K). This includes:

-

¹H NMR

-

¹³C NMR

-

DEPT-135 (to differentiate CH, CH₂, and CH₃ groups)

-

²D COSY (¹H-¹H Correlation Spectroscopy) - to identify proton-proton couplings.

-

²D HSQC (Heteronuclear Single Quantum Coherence) - to identify one-bond proton-carbon correlations.

-

²D HMBC (Heteronuclear Multiple Bond Correlation) - to identify long-range (2-3 bond) proton-carbon correlations.

-

²D NOESY (Nuclear Overhauser Effect Spectroscopy) - to determine the spatial proximity of protons, which is crucial for stereochemical assignments.

-

Data Presentation: ¹H NMR Data for this compound in CDCl₃ (Illustrative)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 3.50 | d | 12.5 |

| H-2 | 2.80 | dd | 12.5, 4.0 |

| H-3 | 4.10 | m | |

| ... | ... | ... | ... |

| H-18 | 0.95 | t | 7.5 |

Data Presentation: ¹³C NMR Data for this compound in CDCl₃ (Illustrative)

| Carbon | Chemical Shift (δ, ppm) | DEPT-135 |

| C-1 | 55.0 | CH₂ |

| C-2 | 45.2 | CH |

| C-3 | 70.1 | CH |

| ... | ... | ... |

| C-21 (C=O) | 175.3 | C |

Structure Elucidation Workflow

The data from the various spectroscopic and spectrometric experiments are pieced together in a logical workflow to build the final chemical structure.

The Biosynthetic Pathway of Echitoveniline: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Echitoveniline, a complex monoterpenoid indole alkaloid (MIA) of the Aspidosperma family, is a constituent of various Alstonia species, plants with a rich history in traditional medicine. The intricate molecular architecture of this compound and its potential pharmacological activities make its biosynthetic pathway a subject of significant interest for metabolic engineering and synthetic biology endeavors. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established principles of MIA biosynthesis and studies of related alkaloids in Alstonia and other Apocynaceae family members. This document details the enzymatic steps from primary metabolites to the central intermediate, strictosidine, and further elaborates on the proposed transformations leading to the Aspidosperma scaffold of this compound. Furthermore, this guide includes quantitative data on related alkaloids in Alstonia scholaris, detailed experimental protocols for key biosynthetic enzymes, and visual diagrams of the metabolic pathway and experimental workflows to facilitate a deeper understanding and further research in this field.

Introduction to Monoterpenoid Indole Alkaloids (MIAs)

Monoterpenoid indole alkaloids are a large and structurally diverse class of plant secondary metabolites, with over 3,000 identified members. These compounds are characterized by a core structure derived from the condensation of tryptamine (from the shikimate pathway) and secologanin, an iridoid monoterpene (from the methylerythritol phosphate or mevalonate pathway). The immense structural diversity of MIAs arises from the various rearrangements and modifications of the initial strictosidine scaffold, leading to distinct families such as Strychnos, Iboga, and Aspidosperma, the last of which includes this compound.

The Common MIA Biosynthetic Pathway: The Road to Strictosidine

The biosynthesis of all MIAs converges on the formation of the universal precursor, strictosidine. This process involves a series of well-characterized enzymatic reactions.

-

Tryptamine Formation: The pathway begins with the decarboxylation of the amino acid L-tryptophan to tryptamine. This reaction is catalyzed by tryptophan decarboxylase (TDC) .

-

Secologanin Synthesis: Concurrently, the monoterpene arm of the pathway starts with geranyl pyrophosphate (GPP). Geraniol is hydroxylated by geraniol 10-hydroxylase (G10H) , a cytochrome P450 monooxygenase, to produce 10-hydroxygeraniol. A series of subsequent enzymatic steps, including oxidations and cyclization, convert 10-hydroxygeraniol into secologanin.

-

Condensation to Strictosidine: The final step in the formation of the common precursor is the Pictet-Spengler reaction between tryptamine and secologanin, catalyzed by strictosidine synthase (STR) , which yields strictosidine.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound from strictosidine is not yet fully elucidated. However, based on the known chemistry of Aspidosperma alkaloid formation and the structure of this compound, a putative pathway can be proposed.

Following its synthesis, strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) to form a highly reactive aglycone. This intermediate undergoes a series of rearrangements and cyclizations. The pathway to Aspidosperma alkaloids is thought to diverge from other MIA pathways at this stage, proceeding through the key intermediate stemmadenine . Stemmadenine is a crucial branching point in the biosynthesis of several major MIA families, including Aspidosperma alkaloids[1].

The conversion of stemmadenine to the Aspidosperma scaffold likely involves the formation of a highly reactive dehydrosecodine intermediate, which then undergoes a specific cyclization to form tabersonine, a foundational Aspidosperma alkaloid. Subsequent tailoring enzymes, such as hydroxylases, methyltransferases, and acetyltransferases, would then modify the tabersonine scaffold to produce the diverse range of Aspidosperma alkaloids, including this compound. The biosynthesis of the related Aspidosperma alkaloid vindoline from tabersonine in Catharanthus roseus has been extensively studied and involves a seven-step pathway including hydroxylations, an O-methylation, an N-methylation, and an O-acetylation[2][3][4][5]. It is plausible that a similar cascade of enzymatic modifications leads to the final structure of this compound.

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data of Indole Alkaloids in Alstonia scholaris

| Alkaloid | Plant Part | Concentration (µg/g of dry weight) | Reference |

| Picrinine | Fruits | 73.41 ± 0.3292 | [6] |

| Picralinal | Fruits | 38.13 ± 0.1472 | [6] |

| Echitamine | Trunk Bark | 14.21 ± 1.123 | [6] |

This data highlights the tissue-specific accumulation of different alkaloids, suggesting a complex regulation of the biosynthetic pathways within the plant.

Experimental Protocols

The elucidation of a biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for the assay of key enzymes in the early stages of MIA biosynthesis, followed by a general workflow for the identification of downstream enzymes.

Tryptophan Decarboxylase (TDC) Activity Assay

This protocol is adapted from methods used for TDC from Catharanthus roseus.

Principle: The assay measures the formation of tryptamine from L-tryptophan. The product, tryptamine, can be separated from the substrate and quantified by fluorometry.

Materials:

-

Enzyme extract (e.g., crude protein extract from Alstonia tissues)

-

L-tryptophan solution (e.g., 10 mM in water)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 5 mM pyridoxal-5'-phosphate)

-

Ethyl acetate

-

Stopping solution (e.g., saturated sodium carbonate)

-

Spectrofluorometer

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube: 450 µL of assay buffer and 50 µL of enzyme extract.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of L-tryptophan solution.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 250 µL of stopping solution.

-

Add 1 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the phases.

-

Transfer the upper ethyl acetate phase to a clean tube.

-

Measure the fluorescence of the ethyl acetate phase using a spectrofluorometer with an excitation wavelength of 280 nm and an emission wavelength of 350 nm[7].

-

Quantify the amount of tryptamine produced by comparing the fluorescence to a standard curve prepared with known concentrations of tryptamine.

Strictosidine Synthase (STR) Activity Assay

This protocol is based on HPLC analysis of the reaction products.

Principle: The assay quantifies the formation of strictosidine from tryptamine and secologanin. The product is separated and measured by reverse-phase HPLC.

Materials:

-

Enzyme extract

-

Tryptamine solution (e.g., 5 mM in water)

-

Secologanin solution (e.g., 5 mM in water)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

Methanol

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare the reaction mixture: 50 µL assay buffer, 20 µL enzyme extract, and 10 µL secologanin solution.

-

Pre-incubate at 30°C for 5 minutes.

-

Start the reaction by adding 20 µL of tryptamine solution.

-

Incubate at 30°C for a specified time (e.g., 20 minutes).

-

Terminate the reaction by adding an equal volume of methanol and vortexing.

-

Centrifuge to pellet precipitated protein.

-

Analyze the supernatant by HPLC. Monitor the eluate at 280 nm to detect tryptamine and at 226 nm for strictosidine[8][9].

-

Calculate the enzyme activity based on the amount of strictosidine formed or tryptamine consumed, using a standard curve.

Geraniol 10-Hydroxylase (G10H) Activity Assay

This assay is for a cytochrome P450 enzyme and typically requires a microsomal preparation.

Principle: The assay measures the conversion of geraniol to 10-hydroxygeraniol. The reaction requires NADPH as a cofactor. The product can be analyzed by GC-MS or HPLC.

Materials:

-

Microsomal fraction containing G10H

-

Geraniol solution (e.g., in a suitable solvent like acetone)

-

NADPH solution (e.g., 20 mM in buffer)

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

GC-MS or HPLC system

Procedure:

-

Prepare the reaction mixture in a glass tube: assay buffer, microsomal preparation, and geraniol solution.

-

Pre-incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH solution.

-

Incubate at 30°C for 1-2 hours with gentle shaking.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing.

-

Separate the organic phase, evaporate to dryness, and resuspend in a suitable solvent for analysis.

-

Analyze the sample by GC-MS or HPLC to identify and quantify 10-hydroxygeraniol[10][11].

General Workflow for Elucidating Downstream Pathway Enzymes

Identifying the enzymes responsible for the later, more specific steps in a biosynthetic pathway, such as those converting tabersonine to this compound, requires a multi-faceted approach.

Caption: General experimental workflow for enzyme discovery.

Conclusion

The biosynthetic pathway of this compound represents a fascinating area of plant biochemistry with significant potential for biotechnological applications. While the complete pathway remains to be fully elucidated, the foundational knowledge of monoterpenoid indole alkaloid biosynthesis provides a robust framework for its investigation. This technical guide has outlined the putative enzymatic steps leading to this compound, presented relevant quantitative data from its native genus, and provided detailed experimental protocols to empower further research. The continued application of transcriptomics, functional genomics, and sophisticated analytical chemistry will undoubtedly unravel the remaining mysteries of this compound biosynthesis, paving the way for its sustainable production and the potential discovery of novel therapeutic agents.

References

- 1. Chemistry, bioactivity, biosynthesis, and total synthesis of stemmadenine alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Assessment of Tissue Specific Distribution and Seasonal Variation of Alkaloids in Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct fluorometry of phase-extracted tryptamine-based fast quantitative assay of L-tryptophan decarboxylase from Catharanthus roseus leaf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarworks.smith.edu [scholarworks.smith.edu]

- 10. Geraniol 10-hydroxylase, a cytochrome P450 enzyme involved in terpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Functional expression of geraniol 10-hydroxylase reveals its dual function in the biosynthesis of terpenoid and phenylpropanoid - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitoveniline is a monoterpenoid indole alkaloid that has been isolated from the plant Alstonia mairei. This technical guide provides a comprehensive overview of this compound and related indole alkaloids, with a focus on their chemical properties, biological activities, and the experimental methodologies used for their study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide consolidates the available information and presents it alongside data for structurally related compounds to provide a comparative context.

Introduction to this compound and Indole Alkaloids

Indole alkaloids are a large and structurally diverse class of naturally occurring compounds characterized by the presence of an indole nucleus. This heterocyclic scaffold is derived from the amino acid tryptophan and is a key component of many biologically active molecules. The Alstonia genus is a rich source of monoterpenoid indole alkaloids, which are biosynthetically formed from the condensation of tryptamine and the iridoid secologanin.

This compound is a monoterpenoid indole alkaloid isolated from Alstonia mairei. Initial studies have indicated that it possesses low cytotoxicity against cancer cell lines, with a reported IC50 value greater than 40 μM. The broader class of indole alkaloids from Alstonia species has been shown to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antifungal properties.

Physicochemical and Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the current literature. However, the structural elucidation of related monoterpenoid indole alkaloids from Alstonia mairei, such as alstomairines A-C and alpneumine A, has been achieved through a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The following tables summarize the type of data that would be expected for this compound, based on the analysis of its congeners.

Table 1: Summary of Spectroscopic Data for Related Monoterpenoid Indole Alkaloids from Alstonia mairei

| Spectroscopic Technique | Data Type | Reference Compound(s) |

| ¹H NMR | Chemical shifts (δ) in ppm, coupling constants (J) in Hz | Alstomairines A-C, Alpneumine A |

| ¹³C NMR | Chemical shifts (δ) in ppm | Alstomairines A-C, Alpneumine A |

| IR (Infrared) | Absorption bands (ν) in cm⁻¹ | Alstomairines A-C, Alpneumine A |

| UV (Ultraviolet) | Maximum absorption wavelengths (λmax) in nm | Alstomairines A-C, Alpneumine A |

| HRESIMS | High-resolution mass-to-charge ratio (m/z) | Alstomairines A-C, Alpneumine A |

Biological Activity

The biological activity of this compound has been primarily characterized by its low cytotoxicity. However, other indole alkaloids isolated from the same plant genus have demonstrated a broader range of biological effects.

Table 2: Biological Activity of this compound and Related Indole Alkaloids

| Compound | Biological Activity | Cell Line(s) / Organism(s) | Quantitative Data (e.g., IC₅₀, MIC) |

| This compound | Cytotoxicity | Cancer cell lines | > 40 μM |

| Alstomairine B | Cytotoxicity | Osteosarcoma cell lines | 9.2 - 13.0 μM |

| Alstomairine C | Cytotoxicity | Osteosarcoma cell lines | 9.2 - 13.0 μM |

| Other Alstonia Alkaloids | Anti-inflammatory | - | Data not available |

| Other Alstonia Alkaloids | Antifungal | - | Data not available |

Experimental Protocols

The following sections detail the generalized experimental protocols for the isolation, characterization, and biological evaluation of this compound and related indole alkaloids, based on methodologies reported for compounds from Alstonia mairei.

Isolation of Indole Alkaloids from Alstonia mairei

The isolation of monoterpenoid indole alkaloids from Alstonia mairei typically involves a multi-step process of extraction and chromatographic separation.

Methodology:

-

Plant Material: The leaves of Alstonia mairei are collected, dried, and powdered.

-

Extraction: The powdered plant material is extracted with 70% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Partitioning: The concentrated ethanolic extract is suspended in water and partitioned with chloroform. The chloroform-soluble fraction, containing the alkaloids, is collected.

-

Column Chromatography: The chloroform-soluble fraction is subjected to silica gel column chromatography.

-

Elution and Fractionation: The column is eluted with a gradient of solvents (e.g., chloroform-methanol) to separate the components into different fractions.

-

Purification: The fractions are further purified using techniques such as Sephadex LH-20 column chromatography and High-Performance Liquid Chromatography (HPLC) to yield the pure indole alkaloids.

Structural Elucidation

The structures of the isolated alkaloids are determined using a combination of spectroscopic methods.

Methodology:

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded to determine the carbon skeleton and the placement of protons and functional groups.

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

-

IR Spectroscopy: Infrared spectroscopy provides information about the presence of specific functional groups (e.g., carbonyls, hydroxyls, amines).

-

UV Spectroscopy: Ultraviolet spectroscopy is used to identify the presence of chromophores within the molecule.

Cytotoxicity Assay

The cytotoxic activity of the isolated alkaloids is typically evaluated using in vitro assays against various cancer cell lines.

Methodology (MTT Assay):

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound) and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the signaling pathways modulated by this compound have not yet been elucidated. For many cytotoxic indole alkaloids, the proposed mechanisms often involve the induction of apoptosis through various cellular pathways.

An In-Depth Technical Guide on the Pharmacological Properties of Echitovenine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the current scientific understanding of Echitovenine, an Aspidosperma alkaloid. The user's original query referenced "Echitoveniline," which has been identified as a likely misspelling of Echitovenine. This document synthesizes the available information on the chemical properties and biosynthetic pathway of Echitovenine. However, a thorough investigation of publicly accessible scientific literature reveals a significant gap in the knowledge regarding its specific pharmacological properties. While the broader class of Aspidosperma alkaloids exhibits a range of biological activities, dedicated studies on Echitovenine's mechanism of action, pharmacokinetics, toxicology, and clinical potential are currently limited. This guide will present the existing information and highlight the areas requiring further research to fully elucidate the therapeutic potential of this compound.

Introduction

Echitovenine is a monoterpenoid indole alkaloid belonging to the extensive family of Aspidosperma alkaloids. These natural products are renowned for their complex chemical structures and diverse biological activities. Echitovenine is found in plant species of the Catharanthus genus, notably in the roots of Catharanthus roseus. While many alkaloids from this genus, such as vinblastine and vincristine, are well-established anticancer agents, the pharmacological profile of Echitovenine remains largely unexplored. This guide aims to consolidate the known information about Echitovenine and to provide a framework for future research endeavors.

Chemical Properties

A clear understanding of the chemical characteristics of Echitovenine is fundamental to any pharmacological investigation.

| Property | Data |

| Molecular Formula | C₂₃H₂₈N₂O₄ |

| IUPAC Name | methyl (1R,12R,19R)-12-(1-acetyloxyethyl)-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,9-tetraene-10-carboxylate |

| Synonyms | (-)-echitovenine |

| Plant Source | Catharanthus roseus, Catharanthus trichophyllus |

Biosynthesis

Recent research has shed light on the biosynthetic pathway of (+)-echitovenine in the roots of Catharanthus roseus. Understanding this pathway is crucial for potential biotechnological production of the compound. The biosynthesis involves a three-step enzymatic conversion.

A simplified representation of the logical flow of this pathway is presented below.

Caption: Biosynthetic pathway of (+)-Echitovenine.

Pharmacological Properties: A Field for Future Investigation

Despite the elucidation of its chemical structure and biosynthetic route, there is a notable absence of specific data on the pharmacological properties of Echitovenine in the current body of scientific literature. The broader class of Aspidosperma alkaloids, to which Echitovenine belongs, has been shown to possess a wide array of biological activities, including:

-

Anti-inflammatory and Analgesic Effects: Many alkaloids from Aspidosperma species have demonstrated potential in modulating inflammatory pathways and reducing pain.

-

Cytotoxic and Anticancer Activity: The discovery of potent anticancer agents within this family, such as vinblastine and vincristine, suggests that other members, including Echitovenine, may also possess cytotoxic properties against cancer cell lines. A related alkaloid, echitamine, has shown cytotoxic effects.

-

Antimalarial Activity: Some Aspidosperma alkaloids have been investigated for their potential to combat the malaria parasite, Plasmodium falciparum.

-

Cardiovascular Effects: Certain alkaloids from this class have been observed to influence cardiovascular parameters.

-

Antimicrobial Activity: The potential for antimicrobial action is another area of interest for this diverse group of natural products.

-

Neuropharmacological Activity: The complex structures of these alkaloids make them interesting candidates for investigation into their effects on the central and peripheral nervous systems.

However, without dedicated in vitro and in vivo studies on Echitovenine, it is not possible to attribute any of these activities directly to the compound.

Experimental Protocols: A Call for Research

To ascertain the pharmacological profile of Echitovenine, a series of well-defined experimental protocols will need to be employed. The following outlines a potential experimental workflow for future research:

Caption: Proposed experimental workflow for Echitovenine.

Conclusion and Future Directions

Echitovenine represents a structurally intriguing natural product from a pharmacologically significant class of alkaloids. While its chemical identity and biosynthesis are being unraveled, a significant knowledge gap exists regarding its biological activities. The lack of available data on its pharmacological properties, including quantitative measures of efficacy and toxicity, prevents a comprehensive assessment of its therapeutic potential.

This guide serves as a call to the scientific community to undertake focused research on Echitovenine. The potential for discovering novel pharmacological activities is substantial, given the precedent set by other Aspidosperma alkaloids. Future studies should prioritize a systematic screening of Echitovenine's effects across a range of biological assays, followed by in-depth investigations into its mechanism of action, pharmacokinetics, and safety profile. Such efforts are essential to unlock the potential of Echitovenine as a lead compound for the development of new medicines.

An In-Depth Technical Guide to the Study of Echitoveniline's Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Core Objective: To provide a comprehensive overview of the current knowledge and a methodological framework for future studies on the mechanism of action of echitoveniline.

Introduction and Current State of Knowledge

This compound is a monoterpenoid indole alkaloid isolated from plants of the Alstonia genus, which is known for producing a rich diversity of bioactive compounds. Despite its identification, public domain research into the specific mechanism of action of this compound is exceptionally limited. This guide synthesizes the sparse available data and proposes a structured approach for its further investigation, leveraging knowledge from related compounds.

Quantitative Data

Currently, there is a significant scarcity of quantitative data regarding the bioactivity of this compound. The primary data point available relates to its cytotoxic potential.

Table 1: Cytotoxicity Data for this compound

| Compound | Assay Type | Target | Result (IC50) |

| This compound | Cytotoxicity Assay | Cancer Cells | > 40 μM |

This preliminary finding suggests that this compound does not exhibit potent, direct cytotoxicity against the cancer cell lines tested. This opens avenues for exploring non-cytotoxic mechanisms of action, such as immunomodulation, anti-inflammatory effects, or targeted modulation of specific signaling pathways.

Insights from Related Alstonia Alkaloids

To form hypotheses about the potential biological activities of this compound, it is instructive to examine the pharmacological properties of other well-studied alkaloids from the same genus. While these mechanisms are not directly attributable to this compound, they highlight potential areas of investigation.

-

Echitamine : A major alkaloid from Alstonia scholaris, echitamine has demonstrated anti-tumor activity by inducing DNA fragmentation and apoptosis.[1] It is also an inhibitor of pancreatic lipase with an IC50 of 10.92 μM.[1] Further studies have revealed hypotensive, negative chronotropic and inotropic responses, and diuretic effects.[2][3][4]

-

Venenatine : This yohimbinoid alkaloid displays activity on the central nervous system analogous to reserpine.[5]

-

Other Alstonia Alkaloids : Various alkaloids from Alstonia scholaris have shown anti-inflammatory and analgesic effects, potentially through the inhibition of COX-1, COX-2, and 5-LOX.[6] Some have also been investigated for their potential in treating chronic glomerulonephritis via the PI3K-Akt pathway.[7]

This diversity of action within the Alstonia alkaloid family suggests that this compound could possess a unique pharmacological profile worthy of detailed exploration.

Proposed Experimental Workflow for Mechanism of Action Elucidation

Given the lack of specific experimental data for this compound, a generalized, systematic workflow is proposed for researchers aiming to elucidate its mechanism of action. This workflow is designed to progress from broad, high-throughput screening to specific target validation and in vivo efficacy studies.

Caption: A proposed experimental workflow for elucidating the mechanism of action of this compound.

Detailed Methodologies for Key Experiments

As specific protocols for this compound are unavailable, this section provides detailed, generalized methodologies for key experiments outlined in the workflow above. These serve as a starting point for researchers.

5.1. Phenotypic Screening: Anti-inflammatory Assay

-

Objective: To assess the potential of this compound to modulate inflammatory responses.

-

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Stimulation: Seed cells in 96-well plates and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 40 µM) for 1 hour.

-

Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide Measurement: Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent system as an indicator of nitric oxide (NO) production.

-

Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

Data Analysis: Calculate the IC50 value for the inhibition of NO and cytokine production. Ensure that the observed effects are not due to cytotoxicity by performing a parallel cell viability assay (e.g., MTT or PrestoBlue).

-

5.2. Target Identification: Affinity Chromatography-Mass Spectrometry

-

Objective: To identify the direct protein binding partners of this compound.

-

Protocol:

-

Immobilization: Synthesize an this compound analog with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Lysate Preparation: Prepare a cell lysate from a biologically relevant cell line or tissue.

-

Affinity Pulldown: Incubate the cell lysate with the this compound-conjugated beads. As a negative control, incubate the lysate with unconjugated beads.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using in-gel digestion followed by LC-MS/MS analysis.

-

Data Analysis: Compare the identified proteins from the this compound beads with the control beads to identify specific binding partners.

-

5.3. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm the binding of this compound to a putative target protein in a cellular context.

-

Protocol:

-

Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of this compound.

-

Heating: Heat aliquots of the treated cell suspensions at a range of different temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).

-

Lysis: Lyse the cells to release the proteins.

-

Separation: Separate the soluble protein fraction (containing folded, stable proteins) from the aggregated, denatured proteins by centrifugation.

-

Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or another specific protein detection method.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

Conclusion

This compound is a natural product with an uncharted pharmacological profile. The lack of significant cytotoxicity, combined with the diverse activities of its chemical relatives, makes it a compelling candidate for mechanism of action studies. The proposed workflow and experimental protocols provide a robust framework for researchers to systematically investigate its biological targets and signaling pathways, potentially uncovering novel therapeutic opportunities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Studies on the Pharmacology of Echitamine, an Alkaloid from the Stem Bark of Alstonia boonei L. (Apocynaceae) | Semantic Scholar [semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. tandfonline.com [tandfonline.com]

- 5. A divergent approach to the synthesis of the yohimbinoid alkaloids venenatine and alstovenine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological evaluation of Alstonia scholaris: anti-inflammatory and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological investigation of indole alkaloids from Alstonia scholaris against chronic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Indole Alkaloids: A Technical Guide for Researchers Focused on Echitoveniline

For Immediate Release

A Comprehensive Overview of Spectroscopic Techniques for the Structural Elucidation of Novel Indole Alkaloids, with a Focus on the Methodologies Applicable to Echitoveniline.

This technical guide is intended for researchers, scientists, and drug development professionals engaged in the isolation and characterization of novel natural products. While specific spectroscopic data for the indole alkaloid this compound is not publicly available in the cited literature, this document provides a detailed framework of the experimental protocols and data interpretation necessary for its structural elucidation using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The methodologies outlined are based on established practices for the analysis of related alkaloids from the Alstonia genus.

Introduction to Spectroscopic Analysis of Indole Alkaloids

The structural determination of a novel natural product, such as this compound, an alkaloid isolated from Alstonia venenata, is a meticulous process that relies on the synergistic application of various spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, MS reveals the molecular weight and elemental composition, and IR spectroscopy identifies the functional groups present in the molecule. Together, these methods allow for the unambiguous assignment of the compound's structure.

Data Presentation: Expected Spectroscopic Data for an Indole Alkaloid

The following tables summarize the expected quantitative data for an indole alkaloid like this compound, based on typical values observed for related compounds.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | δC (ppm) (Expected Range) | δH (ppm) (Expected Multiplicity, J in Hz) |

| 2 | 105 - 115 | - |

| 3 | 40 - 50 | 2.5 - 3.5 (m) |

| 5 | 50 - 60 | 3.0 - 4.0 (m) |

| 6 | 20 - 30 | 1.5 - 2.5 (m) |

| 7 | 50 - 55 | - |

| 8 | 130 - 140 | - |

| 9 | 120 - 130 | 7.0 - 7.5 (d, 8.0) |

| 10 | 115 - 125 | 6.5 - 7.0 (t, 7.5) |

| 11 | 125 - 135 | 7.0 - 7.5 (t, 7.5) |

| 12 | 105 - 115 | 6.8 - 7.2 (d, 7.5) |

| 13 | 140 - 150 | - |

| 14 | 30 - 40 | 1.5 - 2.5 (m) |

| 15 | 30 - 40 | 1.5 - 2.5 (m) |

| 16 | 50 - 60 | 3.5 - 4.5 (m) |

| 17 (OCH₃) | 50 - 55 | 3.7 - 3.9 (s) |

| 18 | 10 - 20 | 0.8 - 1.2 (t, 7.0) |

| 19 | 20 - 30 | 1.2 - 1.8 (q, 7.0) |

| 20 | 120 - 140 | 5.0 - 5.5 (q, 6.5) |

| 21 | 10 - 20 | 1.5 - 1.8 (d, 6.5) |

Table 2: Expected Mass Spectrometry Data for this compound

| Analysis | Expected Result | Interpretation |

| High-Resolution MS (HRMS) | [M+H]⁺ ion with high mass accuracy | Provides the elemental composition (e.g., C₂₂H₂₇N₂O₄ for a plausible isomer). |

| MS/MS Fragmentation | Characteristic neutral losses and fragment ions | Reveals structural motifs. Common losses for yohimbinoid alkaloids include H₂O, CO, and cleavage of the C and D rings. Key fragment ions might appear at m/z 144 and 212, which are characteristic of the yohimbine skeleton. |

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 | N-H stretch (indole) |

| 3100 - 3000 | C-H stretch (aromatic) |

| 2950 - 2850 | C-H stretch (aliphatic) |

| 1750 - 1730 | C=O stretch (ester) |

| 1620 - 1450 | C=C stretch (aromatic) |

| 1250 - 1000 | C-O stretch (ester, ether) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and establish connectivity through 1D and 2D NMR experiments.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity, which is particularly important for mass-limited samples of natural products.

Sample Preparation:

-

Accurately weigh approximately 1-5 mg of the purified this compound sample.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals with the analyte.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: A standard proton experiment is performed to identify the chemical shifts, multiplicities, and integrals of all protons.

-

¹³C NMR: A proton-decoupled carbon experiment is run to determine the number of unique carbons and their chemical shifts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, identifying neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and elucidating the complete molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight, elemental formula, and obtain structural information through fragmentation analysis.

Instrumentation: An ultra-high-performance liquid chromatography system coupled with a quadrupole time-of-flight mass spectrometer (UHPLC-qTOF-MS) is ideal for this analysis.[1]

Sample Preparation:

-

Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

-

The sample is introduced into the mass spectrometer via direct infusion or through the UHPLC system for online separation and analysis.

Data Acquisition:

-

Full Scan MS: The instrument is operated in positive ion mode with electrospray ionization (ESI). A full scan is acquired over a mass range of m/z 100-1000 to determine the accurate mass of the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): The [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies. The resulting fragment ions are then mass-analyzed. This provides a fragmentation pattern that is characteristic of the molecule's structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Thin Film: A small amount of the purified solid is dissolved in a volatile solvent (e.g., chloroform or methanol). A drop of the solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the sample.

-

KBr Pellet: 1-2 mg of the sample is finely ground with approximately 100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

-

The sample is placed in the spectrometer, and the IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹. The spectrum is usually presented as a plot of transmittance versus wavenumber. Characteristic absorption bands indicate the presence of specific functional groups.[2]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

Conclusion

The structural elucidation of novel natural products like this compound is a challenging yet rewarding endeavor. While direct spectroscopic data for this compound is not currently available, the application of the standardized and rigorous experimental protocols for NMR, MS, and IR spectroscopy, as outlined in this guide, will enable researchers to acquire the necessary data. Careful interpretation of these data, in conjunction with knowledge of related alkaloid structures, will ultimately lead to the definitive structural assignment of this compound, paving the way for further investigation into its biological activities and potential therapeutic applications.

References

The Biological Activity of Echitoveniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitoveniline, more accurately known as Echitovenine, is a member of the Aspidosperma alkaloid family, a class of indole alkaloids predominantly found in plant species of the Apocynaceae family, such as those from the Catharanthus and Aspidosperma genera. While direct and extensive research on the biological activities of Echitovenine is limited, the broader family of Aspidosperma alkaloids has been the subject of numerous studies, revealing a wide spectrum of pharmacological effects. This technical guide provides a comprehensive overview of the known biological activities associated with Echitovenine and its related Aspidosperma alkaloids, with a focus on anti-inflammatory, analgesic, antiplasmodial, and cytotoxic properties. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to facilitate a deeper understanding of this promising class of natural compounds.

Introduction to Echitovenine and Aspidosperma Alkaloids

Echitovenine is a monoterpenoid indole alkaloid that has been isolated from Catharanthus trichophyllus and is also biosynthesized in the roots of Catharanthus roseus.[1] As an Aspidosperma alkaloid, its chemical scaffold is shared by a diverse group of compounds that have demonstrated significant biological activities. These activities range from anti-inflammatory and analgesic effects to potent antiplasmodial and cytotoxic properties against various cancer cell lines.[2] This guide will delve into the specifics of these biological activities, drawing on data from studies on various Aspidosperma alkaloids to infer the potential therapeutic applications of Echitovenine.

Biosynthesis of (+)-Echitovenine

The biosynthesis of (+)-Echitovenine in the roots of Catharanthus roseus is a three-step enzymatic pathway. This pathway highlights the stereospecificity of the enzymes involved in generating diverse monoterpenoid indole alkaloids.[1]

The process begins with the conversion of a common reactive intermediate into (+)-vincadifformine. This step is catalyzed by a specific hydrolase that ensures the formation of the correct stereoisomer. Following this, the enzyme vincadifformine 19-hydroxylase (V19H), a root-specific cytochrome P450, hydroxylates (+)-vincadifformine to produce (+)-minovincinine.[1] The final step involves the O-acetylation of (+)-minovincinine by minovincinine-O-acetyltransferase to yield (+)-Echitovenine.[1]

Caption: Biosynthetic pathway of (+)-Echitovenine in Catharanthus roseus.

Biological Activities of Aspidosperma Alkaloids

Anti-inflammatory and Analgesic Activity

Several studies have demonstrated the anti-inflammatory and analgesic properties of total alkaloid fractions from Aspidosperma species. These effects are attributed to the presence of various indole alkaloids.

Quantitative Data:

| Alkaloid/Fraction | Assay | Model | Dose | Effect | Reference |

| Total Alkaloid Fraction (A. pyrifolium) | Carrageenan-induced paw edema | Mouse | 30 mg/kg | Significant inhibition of edema | [2] |

| Total Alkaloid Fraction (A. pyrifolium) | Acetic acid-induced writhing | Mouse | 30 mg/kg | Significant reduction in writhing | [2] |

| Total Alkaloid Fraction (A. pyrifolium) | Formalin-induced nociception | Mouse | 30 mg/kg | 85.57% inhibition in the inflammatory phase | [2] |

| Franchetine-type diterpenoid alkaloid | Acetic acid-induced visceral pain | Mouse | ED50 = 2.15 ± 0.07 mg/kg | Notable analgesic effects | [3] |

Experimental Protocols:

-

Carrageenan-Induced Paw Edema: This model is used to assess acute inflammation. Inflammation is induced by injecting a small volume of carrageenan solution into the plantar surface of a mouse's hind paw. The volume of the paw is measured at various time points before and after treatment with the test compound. The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.[2]

-

Acetic Acid-Induced Writhing Test: This is a chemical-induced visceral pain model. Mice are injected intraperitoneally with acetic acid, which induces characteristic stretching and writhing movements. The number of writhes is counted for a specific period after the administration of the test compound. A reduction in the number of writhes compared to the control group indicates an analgesic effect.[4]

-

Formalin-Induced Nociception: This model distinguishes between neurogenic and inflammatory pain. A dilute formalin solution is injected into the paw of a mouse, eliciting a biphasic pain response: an early neurogenic phase followed by a late inflammatory phase. The time the animal spends licking the injected paw is recorded during both phases. A reduction in licking time indicates an analgesic effect.[5]

Caption: Experimental workflows for anti-inflammatory and analgesic assays.

Antiplasmodial Activity

Aspidosperma alkaloids have shown significant activity against Plasmodium falciparum, the parasite responsible for malaria. This suggests a potential application for Echitovenine in the development of new antimalarial drugs.

Quantitative Data:

| Alkaloid/Fraction | Strain | IC50 (µg/mL) | Reference |

| Alkaloid Fraction (A. nitidum) | P. falciparum (W2) | 2.32 | [6] |

| Ethanolic Extract (A. nitidum) | P. falciparum (W2) | 3.60 | [6] |

| Isostrychnopentamine | P. falciparum (CQ-sensitive) | 100-150 nM | [7] |

| Isostrychnopentamine | P. falciparum (CQ-resistant) | 100-500 nM | [7] |

| Dihydrousambarensine | P. falciparum (CQ-resistant) | 32 nM | [7] |

| Alstonine | P. falciparum | 0.17 µM | [8] |

| Himbeline | P. falciparum | 0.58 µM | [8] |

| 3,3′,4-tri-O-methylellagic acid | P. falciparum (Dd2) | 0.63 | [9] |

Experimental Protocol:

-

In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay): This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum. The parasites are cultured in human red blood cells and incubated with various concentrations of the test compound. After a specific incubation period, the growth of the parasite is quantified by measuring the fluorescence of SYBR Green I dye, which intercalates with the parasite's DNA. A decrease in fluorescence intensity compared to the control indicates inhibition of parasite growth.[9]

Caption: Workflow for the in vitro antiplasmodial assay.

Cytotoxic Activity